1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](1,3-15N2)pyrimidine-2,4-dione
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Overview
Description
1-(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione is a compound that belongs to the class of pyrimidine nucleosides. Pyrimidine nucleosides are compounds comprising a pyrimidine base attached to a ribosyl or deoxyribosyl moiety . This compound is structurally related to uridine, a naturally occurring nucleoside.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione typically involves the following steps:
Formation of the ribose moiety: The ribose moiety is synthesized through a series of reactions starting from D-glucose or D-ribose.
Attachment of the pyrimidine base: The pyrimidine base is attached to the ribose moiety through a glycosidic bond formation. This step often involves the use of protecting groups to ensure selective reactions.
Deprotection and purification: The final compound is obtained by removing the protecting groups and purifying the product through techniques such as chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted nucleosides with various functional groups.
Scientific Research Applications
1-(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in nucleic acid metabolism and its potential as a biochemical marker.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione involves its incorporation into nucleic acids. The compound can be phosphorylated to form nucleotide triphosphates, which are then incorporated into DNA or RNA by polymerases. This incorporation can disrupt nucleic acid synthesis and function, leading to antiviral or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Uridine: A naturally occurring nucleoside with a similar structure.
Cytidine: Another pyrimidine nucleoside with a similar ribose moiety.
Thymidine: A pyrimidine nucleoside found in DNA.
Uniqueness
1-(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione is unique due to its specific isotopic labeling with nitrogen-15, which makes it valuable for research applications involving isotopic tracing and metabolic studies .
Properties
Molecular Formula |
C9H12N2O6 |
---|---|
Molecular Weight |
246.19 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6?,7+,8-/m1/s1/i10+1,11+1 |
InChI Key |
DRTQHJPVMGBUCF-MRIZMJARSA-N |
Isomeric SMILES |
C1=C[15N](C(=O)[15NH]C1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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